2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
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Overview
Description
2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chloro-substituted phenyl ring and a dioxoisoindoline core, making it a subject of interest in various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like cyclooxygenases .
Mode of Action
Compounds with similar structures have been known to inhibit the formation of prostaglandins by preventing the substrate-enzyme combination with arachidonic acid .
Biochemical Pathways
Similar compounds have been known to affect the synthesis of prostaglandins by inhibiting cyclooxygenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methylphenyl compounds, followed by the formation of the dioxoisoindoline core through cyclization reactions. The final step often involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and cyclization processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a precursor for bioactive molecules.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-methylphenyl)benzoic acid
- 2-(3-Chloro-2-methylphenyl)phthalic acid
- 2-(3-Chloro-2-methylphenyl)isoindoline-1,3-dione
Uniqueness
Compared to these similar compounds, 2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid stands out due to its dioxoisoindoline core, which imparts unique chemical properties and reactivity. This structural feature allows for a broader range of applications and interactions, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4/c1-8-12(17)3-2-4-13(8)18-14(19)10-6-5-9(16(21)22)7-11(10)15(18)20/h2-7H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJRNATZGJWABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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